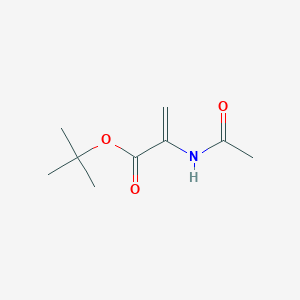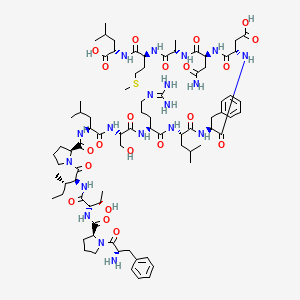
L-Leucine, L-phenylalanyl-L-prolyl-L-threonyl-L-isoleucyl-L-prolyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-phenylalanyl-L-alpha-aspartyl-L-asparaginyl-L-alanyl-L-methionyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound L-Leucine, L-phenylalanyl-L-prolyl-L-threonyl-L-isoleucyl-L-prolyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-phenylalanyl-L-alpha-aspartyl-L-asparaginyl-L-alanyl-L-methionyl- is a complex peptide composed of multiple amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the anchored amino acid to allow for the next coupling reaction.
Cleavage from the resin: and final deprotection to yield the free peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues in peptides can be substituted through various chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Chemistry
Peptides like this one are used as building blocks for more complex molecules and as models for studying protein folding and interactions.
Biology
In biology, such peptides are used to study enzyme-substrate interactions , cell signaling pathways , and protein-protein interactions .
Medicine
In medicine, peptides are explored for their potential as therapeutic agents . They can act as hormones , neurotransmitters , or antimicrobial agents .
Industry
In the industrial sector, peptides are used in the development of biosensors , drug delivery systems , and cosmetic formulations .
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by:
Binding to specific receptors: on cell surfaces, triggering a cascade of intracellular events.
Interacting with enzymes: to modulate their activity.
Forming complexes: with other proteins to alter their function.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in cell culture media.
L-Phenylalanyl-L-proline: Another peptide with distinct biological activities.
Uniqueness
The uniqueness of L-Leucine, L-phenylalanyl-L-prolyl-L-threonyl-L-isoleucyl-L-prolyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-phenylalanyl-L-alpha-aspartyl-L-asparaginyl-L-alanyl-L-methionyl-
Properties
CAS No. |
55207-84-6 |
|---|---|
Molecular Formula |
C81H127N19O21S |
Molecular Weight |
1735.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C81H127N19O21S/c1-12-45(8)64(97-77(117)65(47(10)102)98-76(116)61-28-20-31-99(61)78(118)50(82)37-48-22-15-13-16-23-48)79(119)100-32-21-27-60(100)75(115)94-54(35-43(4)5)71(111)96-59(41-101)74(114)89-51(26-19-30-86-81(84)85)67(107)90-53(34-42(2)3)70(110)91-55(38-49-24-17-14-18-25-49)72(112)93-57(40-63(104)105)73(113)92-56(39-62(83)103)69(109)87-46(9)66(106)88-52(29-33-122-11)68(108)95-58(80(120)121)36-44(6)7/h13-18,22-25,42-47,50-61,64-65,101-102H,12,19-21,26-41,82H2,1-11H3,(H2,83,103)(H,87,109)(H,88,106)(H,89,114)(H,90,107)(H,91,110)(H,92,113)(H,93,112)(H,94,115)(H,95,108)(H,96,111)(H,97,117)(H,98,116)(H,104,105)(H,120,121)(H4,84,85,86)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1 |
InChI Key |
GXPXOZHEDPXXKH-ZGEVSLSRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


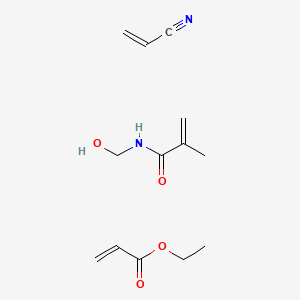

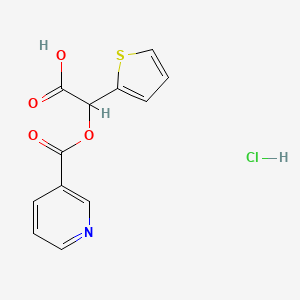

![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)
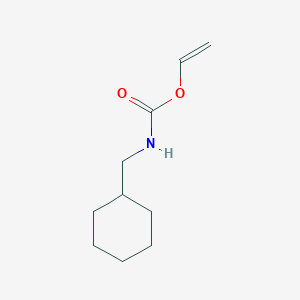
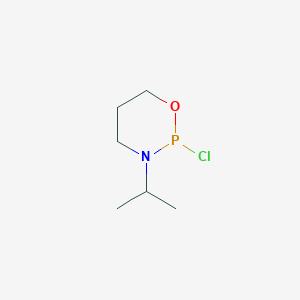
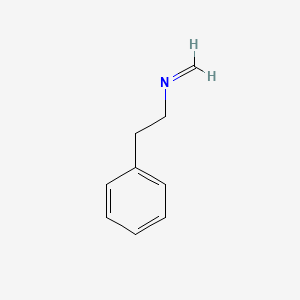
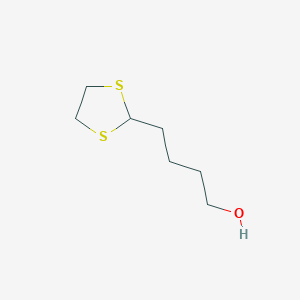
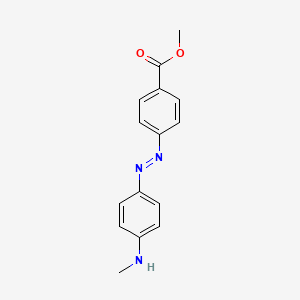
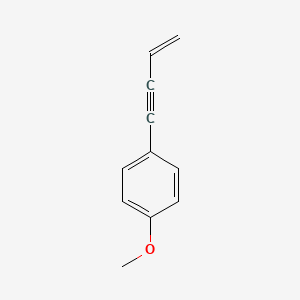
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
